molecular formula C8H7N3 B2398527 1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile CAS No. 1378798-49-2

1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile

Cat. No.: B2398527
CAS No.: 1378798-49-2
M. Wt: 145.165
InChI Key: BOQVIWFKURNABY-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a cyclopropane derivative that contains a pyrimidine ring, making it a unique and versatile molecule.

Scientific Research Applications

1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used in the synthesis of novel heterocyclic compounds with potential biological activities.

    Biology: It has been evaluated for its anti-inflammatory and anticancer properties.

    Medicine: The compound is being studied for its potential therapeutic applications, including its use as an anti-fibrotic agent.

    Industry: The compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile typically involves the cyclization of chalcones with urea or thiourea in the presence of sodium hydroxide. The chalcones are obtained through Claisen-Schmidt condensation . The structures of the synthesized compounds are confirmed using UV, IR, 1H NMR, and mass spectral analysis .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing, sourcing, and procurement of the compound. Companies like ChemScene provide bulk custom synthesis and in-stock or backordered impurities .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acid intermediates.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction reactions and various oxidizing agents for oxidation reactions. The conditions typically involve room temperature reactions and the use of solvents like dioxane .

Major Products Formed

The major products formed from these reactions include carboxylic acid intermediates and various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile involves its interaction with molecular targets and pathways. The compound exerts its effects through the inhibition of specific enzymes and receptors, leading to its therapeutic effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile is unique due to its cyclopropane derivative structure combined with a pyrimidine ring. Similar compounds include other pyrimidine derivatives that exhibit various biological activities. These compounds include:

    Pyrimidinones: Known for their anti-inflammatory and anticancer properties.

    Pyridin-2-yl derivatives: Studied for their anti-fibrotic activities.

Properties

IUPAC Name

1-pyrimidin-2-ylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-6-8(2-3-8)7-10-4-1-5-11-7/h1,4-5H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQVIWFKURNABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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